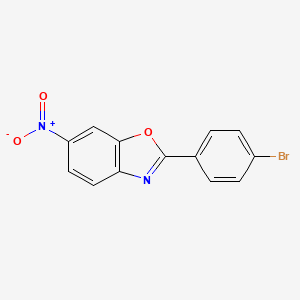![molecular formula C13H15BrO3 B13871886 3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)
3-[4-(2-Bromoacetyl)phenyl]propyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Bromoacetyl)phenyl]propyl acetate is an organic compound with the molecular formula C13H15BrO3 It is a derivative of phenylpropyl acetate, where the phenyl ring is substituted with a bromoacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Bromoacetyl)phenyl]propyl acetate typically involves the following steps:
Starting Material: The synthesis begins with 4-phenylpropyl acetate.
Bromination: The phenyl ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Acetylation: The brominated intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[4-(2-Bromoacetyl)phenyl]propyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The phenyl ring can be oxidized to form quinones using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinone derivatives.
科学研究应用
3-[4-(2-Bromoacetyl)phenyl]propyl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 3-[4-(2-Bromoacetyl)phenyl]propyl acetate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromoacetyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The phenyl ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
4-Bromoacetylphenyl acetate: Similar structure but lacks the propyl chain.
3-Phenylpropyl acetate: Lacks the bromoacetyl substitution.
4-(2-Bromoacetyl)phenyl acetate: Similar structure but lacks the propyl chain.
属性
分子式 |
C13H15BrO3 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC 名称 |
3-[4-(2-bromoacetyl)phenyl]propyl acetate |
InChI |
InChI=1S/C13H15BrO3/c1-10(15)17-8-2-3-11-4-6-12(7-5-11)13(16)9-14/h4-7H,2-3,8-9H2,1H3 |
InChI 键 |
RHAQKVXHSUOMPI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCCC1=CC=C(C=C1)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid](/img/structure/B13871823.png)


![[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)


![1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13871845.png)

![Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate](/img/structure/B13871849.png)

![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)
![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)

